1,4-Bis(3,7-dimethyloctyl)benzene

Description

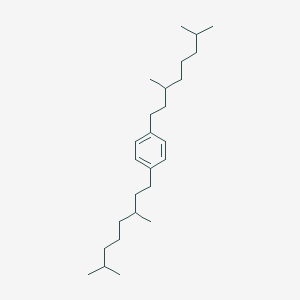

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(3,7-dimethyloctyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46/c1-21(2)9-7-11-23(5)13-15-25-17-19-26(20-18-25)16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDSXTPHPOPBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCC1=CC=C(C=C1)CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584519 | |

| Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211809-80-2 | |

| Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 1,4 Bis 3,7 Dimethyloctyl Benzene Derivatives

Strategies for the Introduction of 3,7-Dimethyloctyl Substituents onto Aromatic Cores

Friedel-Crafts Alkylation Approaches for Aryl-Alkyl Bond Formation

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide. cerritos.edumasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edumt.com

The reaction proceeds through the formation of a carbocation or a related electrophilic species from the alkyl halide and the Lewis acid catalyst. cerritos.educhemguide.co.uk This electrophile then attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom with the alkyl group. cerritos.educhemguide.co.uk

A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of products. cerritos.edu Additionally, the alkylated product is often more reactive than the starting material, which can result in over-alkylation. cerritos.edu However, the use of a tertiary halide can minimize rearrangements, and steric hindrance can be used to control the extent of alkylation. cerritos.edu

| Reaction | Catalyst | Key Features | Potential Issues |

| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃, FeCl₃) | Forms aryl-alkyl bonds. cerritos.edu | Carbocation rearrangements, over-alkylation. cerritos.edu |

This table summarizes the key aspects of the Friedel-Crafts alkylation for the synthesis of alkyl-substituted benzene derivatives.

Williamson Ether Synthesis for Alkoxy-Substituted Benzene Derivatives

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including those with bulky alkyl groups. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.com

To synthesize alkoxy-substituted benzene derivatives, a phenol (B47542) is first deprotonated with a strong base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the alkyl halide (in this case, a 3,7-dimethyloctyl halide) to form the desired ether. The reaction is generally efficient for primary alkyl halides. masterorganicchemistry.com

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. byjus.com The reaction temperature typically ranges from 50-100 °C. byjus.com

| Reactants | Reaction Type | Key Intermediates | Typical Solvents |

| Phenol, Alkyl Halide, Base | SN2 | Phenoxide ion | DMF, Acetonitrile byjus.com |

This table outlines the components and conditions for the Williamson ether synthesis of alkoxy-substituted benzenes.

Cross-Coupling Reactions Utilizing Halogenated Benzene Precursors

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org This reaction, catalyzed by a palladium complex, is widely used in the synthesis of biaryls and other conjugated systems. wikipedia.orgresearchgate.net

The catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org A base is required to facilitate the transmetalation step. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups. yonedalabs.com

| Coupling Partners | Catalyst | Key Steps | Common Bases |

| Organoboron compound, Organohalide | Palladium complex | Oxidative addition, Transmetalation, Reductive elimination libretexts.org | Carbonates, Phosphates, Hydroxides wikipedia.org |

This table highlights the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgrsc.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org

The reaction mechanism is believed to involve a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. organic-chemistry.org While the classic Sonogashira reaction requires both palladium and copper catalysts, copper-free versions have been developed. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of an amine base. organic-chemistry.org

| Reactants | Catalysts | Base | Key Feature |

| Terminal alkyne, Aryl/Vinyl halide | Palladium complex, Copper(I) salt | Amine | Forms aryl-alkyne bonds. libretexts.org |

This table provides a summary of the Sonogashira coupling reaction for the synthesis of aryl-alkyne derivatives.

Directed Ortho-Metalation and Lithiation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org The choice of the organolithium base and reaction conditions can influence the efficiency and selectivity of the lithiation. rsc.org This strategy offers a high degree of control over the substitution pattern, allowing for the synthesis of contiguously substituted aromatic compounds that are often difficult to prepare by other methods. uwindsor.caharvard.edu

| Strategy | Key Reagent | Directing Group (DMG) | Outcome |

| Directed Ortho-Metalation | Organolithium | Amide, Carbamate, Methoxy, etc. wikipedia.orgorganic-chemistry.org | Regioselective functionalization at the ortho-position. wikipedia.org |

This table outlines the principle of directed ortho-metalation for the functionalization of aromatic compounds.

Synthesis of Key Intermediates Bearing the 3,7-Dimethyloctyl Chain

The creation of the 3,7-dimethyloctyl moiety is a critical first step. This branched alkyl chain is typically synthesized from commercially available starting materials, such as citronellol (B86348) or related compounds.

A common and effective method for preparing 3,7-dimethyloctyl halides involves the halogenation of 3,7-dimethyloctan-1-ol (B75441). For instance, 1-bromo-3,7-dimethyloctane (B123281) can be synthesized by treating 3,7-dimethyloctan-1-ol with hydrobromic acid in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds via an SN2 mechanism.

Alternatively, the Appel reaction provides a milder route to these halides. This method utilizes triphenylphosphine (B44618) and a halogen source, such as N-bromosuccinimide (NBS), to convert the alcohol to the corresponding halide with an inversion of stereochemistry. For example, (S)-3,7-dimethyloctan-1-ol can be converted to (R)-1-bromo-3,7-dimethyloctane using this procedure. rsc.org

Table 1: Synthesis of 3,7-Dimethyloctyl Halides

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3,7-Dimethyloctan-1-ol | HBr, H₂SO₄ | 1-Bromo-3,7-dimethyloctane | ~90% |

Boronic acids and their derivatives are valuable intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. The synthesis of 3,7-dimethyloctylboronic acid derivatives can be achieved through several methods. One common approach involves the reaction of a Grignard reagent, such as 3,7-dimethyloctylmagnesium bromide, with a trialkyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. While specific examples for the 3,7-dimethyloctyl variant are not extensively detailed in the provided context, this general methodology is a standard procedure in organic synthesis.

Regioselective Functionalization of the Benzene Core

Once the key 3,7-dimethyloctyl intermediates are prepared, the next stage involves their attachment to and subsequent functionalization of the central benzene ring. The directing effects of the alkyl substituents play a crucial role in determining the position of further reactions.

The halogenation of 1,4-dialkylbenzenes can be directed to specific positions on the aromatic ring. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) using N-bromosuccinimide (NBS) has been studied under various conditions, leading to several different brominated products. researchgate.net While not a direct example of 1,4-bis(3,7-dimethyloctyl)benzene, this illustrates the principle of regioselective halogenation on a substituted benzene ring. The bulky 3,7-dimethyloctyl groups would be expected to sterically hinder the positions adjacent to them, favoring substitution at the 2 and 5 positions. Subsequent derivatization of these halogenated intermediates, for example through cross-coupling reactions, allows for the introduction of a wide array of functional groups.

Chloromethylation is a versatile reaction for introducing a chloromethyl group onto an aromatic ring. google.comjk-sci.com This reaction, often referred to as the Blanc chloromethylation, typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc chloride. jk-sci.com The resulting chloromethyl group is a valuable synthetic handle that can be readily converted into other functional groups such as aldehydes, carboxylic acids, and amines. thieme-connect.de For 1,4-dialkylbenzenes, chloromethylation is expected to occur at the positions ortho and para to the activating alkyl groups. Given that the para positions are already substituted in this compound, the reaction would likely proceed at the 2 and 5 positions. The presence of electron-donating alkyl groups on the benzene ring generally facilitates this electrophilic substitution reaction. jk-sci.com

Table 2: Chloromethylation of Aromatic Compounds

| Aromatic Substrate | Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|

| Aromatic Compounds | Formaldehyde, HCl | Zinc Chloride | Chloromethylated Aromatic Compounds | jk-sci.com |

Nitration of aromatic rings, typically achieved with a mixture of concentrated nitric acid and sulfuric acid, is a fundamental electrophilic aromatic substitution reaction. learncbse.in For 1,4-dialkylbenzenes, the nitro groups will be directed to the positions ortho to the alkyl groups. The resulting nitro compounds can then be reduced to the corresponding amines. google.com This reduction can be carried out using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal-acid combinations. google.com This nitration-reduction sequence provides a reliable pathway to introduce amino functionalities onto the benzene core of this compound, opening up further avenues for derivatization.

Advanced Synthetic Strategies for Analogues and Homologs

The creation of analogues and homologs of this compound involves modifying the structure of the alkyl side chains or the aromatic core. This requires versatile synthetic methods that can accommodate various functional groups and substitution patterns. Advanced strategies often move beyond traditional Friedel-Crafts reactions to employ more sophisticated catalytic systems, offering higher selectivity and milder reaction conditions.

A primary challenge in synthesizing 1,4-disubstituted alkylbenzenes, especially those with sterically demanding groups, is controlling the regioselectivity. Traditional electrophilic aromatic substitution reactions can often lead to a mixture of ortho, meta, and para isomers. youtube.com To overcome this, modern synthetic chemistry offers a toolkit of powerful cross-coupling reactions and advanced catalytic alkylations.

One of the most powerful techniques for forging carbon-carbon bonds is the palladium-catalyzed cross-coupling reaction. acs.org These reactions, such as the Suzuki, Negishi, and Kumada couplings, provide a versatile platform for the synthesis of a wide array of substituted aromatic compounds with high chemo- and regioselectivity. nih.govgoogle.comnih.gov

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly noteworthy for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govorganic-chemistry.org For the synthesis of 1,4-dialkylbenzene analogs, a 1,4-dihalobenzene can be reacted with an appropriate alkylboronic acid or ester. This method is highly effective for creating symmetrical biaryls and other conjugated systems. rsc.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. google.comrsc.org This reaction is known for its high reactivity and the ability to form C(sp³)–C(sp²) bonds, making it suitable for introducing alkyl chains onto an aromatic ring. google.com

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. acs.orgnih.gov This was one of the first cross-coupling reactions developed and remains a cost-effective method for generating carbon-carbon bonds. nih.gov The high reactivity of Grignard reagents, however, can limit the functional group tolerance of the reaction. google.com

Another significant advancement is the use of modern catalytic systems for Friedel-Crafts alkylation . While classic Lewis acids like AlCl₃ are effective, they often lead to side reactions and environmental concerns. youtube.comrsc.org The development of solid acid catalysts, such as zeolites, has provided a greener and more selective alternative. rsc.org Zeolites, with their well-defined pore structures, can exhibit shape selectivity, favoring the formation of the para-isomer in the alkylation of aromatics. rsc.org For instance, mordenite (B1173385) catalysts have been shown to give predominantly para-dialkylbenzenes when reacting monoalkylbenzenes with long-chain alpha-olefins. rsc.org

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, offering a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring. acs.org

The table below summarizes some advanced synthetic strategies that can be employed for the synthesis of analogues and homologs of this compound.

| Reaction Type | Catalyst/Reagents | Key Features | Potential Application for Analogues/Homologs |

| Suzuki Coupling | Pd catalyst, Base, Organoborane | Mild conditions, High functional group tolerance, High regioselectivity. nih.govorganic-chemistry.org | Synthesis of 1,4-dialkylbenzenes from 1,4-dihalobenzenes and alkylboronic acids. |

| Negishi Coupling | Ni or Pd catalyst, Organozinc reagent | High reactivity, Forms C(sp³)–C(sp²) bonds. google.comgoogle.com | Introduction of complex alkyl chains onto a pre-functionalized benzene ring. |

| Kumada Coupling | Ni or Pd catalyst, Grignard reagent | Cost-effective, Uses readily available Grignard reagents. acs.orgnih.gov | Synthesis of symmetrically and unsymmetrically substituted dialkylbenzenes. |

| Zeolite-Catalyzed Alkylation | Mordenite, Zeolite Y | Shape-selective catalysis, Environmentally friendly, Favors para-substitution. rsc.org | Selective dialkylation of benzene with branched or linear olefins. |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | Forms C-C triple bonds, Useful for creating rigid structures. | Synthesis of analogues with alkynyl functionalities on the benzene core. |

For the specific synthesis of this compound, a plausible advanced strategy would involve a double cross-coupling reaction. For example, a Kumada or Negishi coupling of 1,4-dihalobenzene with a Grignard or organozinc reagent derived from a 3,7-dimethyloctyl halide would be a direct approach. The preparation of the necessary 3,7-dimethyloctyl halide precursor could be achieved from commercially available citronellol through a series of standard organic transformations.

Alternatively, a Friedel-Crafts acylation of benzene with a suitable acyl halide, followed by a reduction of the ketone and a subsequent second acylation and reduction, could be employed to avoid the carbocation rearrangements often encountered in direct alkylations with branched alkyl halides. youtube.com

The synthesis of homologs with different alkyl chain lengths or branching patterns can be achieved by simply varying the alkylating agent or the organometallic reagent in the chosen synthetic route. For instance, using a Grignard reagent derived from a different branched alkyl halide in a Kumada coupling would lead to a different 1,4-dialkylbenzene homolog.

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis 3,7 Dimethyloctyl Benzene Derivatives

Reactions at the Benzene (B151609) Ring: Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene ring in 1,4-Bis(3,7-dimethyloctyl)benzene is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two alkyl groups. These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. The alkyl groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) or opposite (para) to the existing alkyl groups. In the case of 1,4-disubstitution, all available positions on the ring are ortho to an alkyl group.

However, the large and bulky 3,7-dimethyloctyl groups exert significant steric hindrance, which can influence the regioselectivity and reaction rates of electrophilic substitution reactions. Attack at the positions between the two large alkyl groups would be sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would introduce a third substituent onto the aromatic ring.

Conversely, nucleophilic aromatic substitution (NAS) on the unmodified benzene ring of this compound is highly unlikely. nih.gov NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to decrease the electron density of the ring and a good leaving group (like a halide). nih.gov The electron-donating alkyl groups on this compound make the ring electron-rich and thus not susceptible to attack by nucleophiles. nih.gov

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Typical Electrophile | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1,4-Bis(3,7-dimethyloctyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1,4-bis(3,7-dimethyloctyl)benzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2,5-Bis(3,7-dimethyloctyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2,5-Bis(3,7-dimethyloctyl)phenyl)ethan-1-one (for R=CH₃) |

Note: The products listed are major isomers based on directing effects; actual product distribution may vary due to steric hindrance.

Transformations of the 3,7-Dimethyloctyl Side Chains

The two 3,7-dimethyloctyl side chains offer additional sites for chemical reactions, particularly at the benzylic positions (the carbon atom directly attached to the benzene ring).

Oxidation and Reduction of Alkyl Moieties

The benzylic carbons of the 3,7-dimethyloctyl chains are susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgorgoreview.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgorgoreview.com The oxidation cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group. libretexts.orgorgoreview.com In the case of this compound, both side chains would be oxidized to yield terephthalic acid.

Reduction of the alkyl side chains themselves is generally not a relevant transformation as they are already saturated hydrocarbons. However, if functional groups such as ketones were introduced onto the side chains (for instance, via Friedel-Crafts acylation followed by side-chain manipulation), they could be reduced to methylene (B1212753) groups by methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org

Table 2: Representative Side-Chain Oxidation

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄, H⁺, heat | Terephthalic acid |

| p-Xylene | KMnO₄, H⁺, heat | Terephthalic acid |

| Ethylbenzene | KMnO₄, H⁺, heat | Benzoic acid |

Functionalization of Terminal Alkyl Positions

Functionalization of the terminal positions of the long 3,7-dimethyloctyl chains is challenging due to the unreactive nature of alkanes. However, methods for the terminal-selective functionalization of alkyl chains have been developed, often involving catalytic processes. These methods could potentially be applied to introduce functional groups at the ends of the side chains of this compound, leading to the formation of bifunctional molecules with a central aromatic core.

Mechanism of Action in Catalytic Processes and Chemical Transformations

While specific catalytic applications of this compound are not widely documented, its structural motifs suggest potential roles in certain catalytic systems. For instance, long-chain alkylbenzenes are precursors in the industrial production of surfactants. The long alkyl chains of this compound could impart solubility in nonpolar media, making its derivatives potentially useful as ligands for homogeneous catalysis in organic solvents.

Derivatives of this compound, such as those with functional groups on the benzene ring or side chains, could act as ligands for metal catalysts. The specific mechanism of action would depend on the nature of the functional group and the metal center.

Photochemical and Radiochemical Reactivity Studies

The photochemical behavior of alkylbenzenes often involves isomerization or reactions of the side chains. Upon UV irradiation, dialkylbenzenes can undergo isomerization, leading to a mixture of ortho, meta, and para isomers. The long alkyl chains of this compound might influence the photostationary state and the quantum yields of these processes.

Radiochemical studies on aromatic hydrocarbons have shown that they can undergo various reactions upon exposure to ionizing radiation, including the formation of radicals. ekb.eg The radiolysis of alkylbenzenes can lead to reactions at both the aromatic ring and the alkyl side chains. ekb.eg The presence of the long, branched alkyl chains in this compound would likely influence the distribution of radiolytic products.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Supramolecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1,4-Bis(3,7-dimethyloctyl)benzene.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy in solution provides definitive evidence for the molecular structure of this compound. The symmetry of the 1,4-disubstituted (para) benzene (B151609) ring is a key feature. In the ¹H NMR spectrum, the four protons on the benzene ring are chemically equivalent due to this symmetry, resulting in a characteristic singlet. The integration of this signal corresponds to four protons.

The two bulky 3,7-dimethyloctyl side chains are also identical, simplifying the aliphatic region of the spectrum. The various methyl, methylene (B1212753), and methine groups within these chains give rise to distinct signals. For instance, the protons of the benzylic methylene (CH₂) group, which is directly attached to the benzene ring, would appear as a triplet. The complex, overlapping signals of the other methylene and methine protons in the alkyl chain can be distinguished by their chemical shifts and coupling patterns. The terminal isopropyl groups [(CH₃)₂CH] at the end of each chain would produce a characteristic doublet for the six methyl protons and a multiplet for the single methine proton.

¹³C NMR spectroscopy complements the proton data by providing a spectrum where each unique carbon atom appears as a distinct signal. For this compound, the para-substitution pattern results in only two signals for the aromatic carbons: one for the two carbons bearing the alkyl substituents and one for the four carbons bearing hydrogen atoms. The various carbon atoms within the identical alkyl chains also give rise to a set of signals in the aliphatic region of the spectrum, confirming the structure of the side chains. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | ~7.10 (singlet) | ~128.0 |

| Aromatic C-Alkyl | - | ~139.0 |

| Benzylic CH₂ | ~2.55 (triplet) | ~35.0 |

| Alkyl Chain CH, CH₂, CH₃ | ~0.8-1.6 (multiple signals) | ~22.0 - 40.0 |

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary slightly.

For a molecule with complex, overlapping signals in the one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are indispensable for making unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons along the entire length of the alkyl chain, allowing for a complete mapping of the proton connectivity from the benzylic methylene group to the terminal methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It is used to assign the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~2.55 ppm would show a cross-peak with the carbon signal at ~35.0 ppm, confirming their identity as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for confirming the connection of the side chains to the benzene ring. For instance, the protons of the benzylic methylene group (~2.55 ppm) would show a correlation to the substituted aromatic carbon (~139.0 ppm), providing definitive proof of the integration of the alkyl chain with the aromatic core.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can probe the structure and dynamics in the condensed phase. nih.gov If this compound were to form ordered structures, such as crystals or liquid crystalline phases, ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be highly informative. This method could reveal details about the conformation of the flexible alkyl chains and how they pack together. Furthermore, ssNMR can distinguish between crystalline and amorphous domains within a sample and provide insights into molecular motions, such as the rotation of methyl groups or flexing of the alkyl chains, over a wide range of timescales.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the numerous methyl and methylene groups in the alkyl chains, typically appearing in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. A key diagnostic feature for the 1,4-substitution pattern is a strong C-H out-of-plane bending vibration, expected in the range of 800-840 cm⁻¹. Aromatic C=C stretching vibrations would give rise to weaker bands in the 1600-1450 cm⁻¹ region. nih.govderpharmachemica.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" mode, often give a strong signal in the Raman spectrum, which would be characteristic of the substituted benzene core. researchgate.net The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Medium |

| Aliphatic C-H Bend | 1470-1365 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend (para) | 840-800 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. sigmaaldrich.com The molecular formula of this compound is C₂₆H₄₆, giving it a molecular weight of 358.64 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 358. The fragmentation of alkylbenzenes is well-characterized and typically involves cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is a favorable process due to the formation of a resonance-stabilized benzylic carbocation.

Key fragmentation pathways would include:

Benzylic Cleavage: Loss of a C₉H₁₉ radical from one of the side chains to produce a prominent ion.

Further Fragmentation: The initial fragments can undergo further cleavage along the alkyl chain, often at the branching points, leading to a series of smaller fragment ions. docbrown.infolibretexts.org The presence of a benzene ring is often indicated by characteristic aromatic fragment ions at m/z values such as 91 (tropylium ion), 77 (phenyl cation), and others. docbrown.info

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Formation Pathway |

|---|---|---|

| 358 | [C₂₆H₄₆]⁺ | Molecular Ion (M⁺) |

| 231 | [M - C₉H₁₉]⁺ | Loss of a nonyl radical via benzylic cleavage |

| 105 | [C₈H₉]⁺ | Benzylic cation from cleavage further down the chain |

X-ray Diffraction Techniques for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional structure of crystalline materials at atomic resolution. While this compound is a liquid at room temperature, XRD studies could be performed at low temperatures if it can be crystallized. sigmaaldrich.com

Single-Crystal XRD: If a suitable single crystal could be grown, this technique would provide the most definitive structural information. It would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Crucially, it would also show how the molecules pack together in the crystal lattice, detailing the intermolecular interactions (e.g., van der Waals forces) that govern the supramolecular architecture. The conformation of the flexible, branched alkyl chains in the solid state would be clearly elucidated.

Powder XRD (PXRD): If only a polycrystalline powder is obtainable, PXRD can still provide valuable information. The diffraction pattern serves as a fingerprint for the crystalline phase and can be used to determine the unit cell dimensions. For materials that form ordered thin films, XRD can reveal the orientation of the molecules relative to the substrate surface, which is critical for understanding the properties of molecular electronic devices. nih.gov For similar molecules, XRD has been used to show how bulky side groups can direct the packing pattern, leading to specific morphologies like platelets or ribbons. nih.gov

Advanced Microscopy for Characterization of Self-Assembled Structures

Beyond the atomic scale, the behavior of this compound in forming larger, ordered structures through self-assembly is of significant interest. Advanced microscopy techniques allow for the direct visualization of these supramolecular architectures on surfaces.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. nih.govacs.org It is an ideal tool for studying the morphology of self-assembled monolayers and other nanostructures formed by molecules like this compound on a substrate.

The self-assembly of long-chain alkanes on surfaces such as graphite (B72142) has been studied using AFM, revealing the formation of well-ordered lamellar structures. These studies indicate that van der Waals interactions between the alkyl chains are a primary driving force for the assembly process. For this compound, the interplay between the van der Waals forces of the alkyl chains and potential π-π stacking interactions of the benzene rings would dictate the morphology of the self-assembled structures.

AFM can reveal details about the packing arrangement, domain size, and the presence of defects within the monolayer. For instance, in the self-assembly of semifluorinated alkanes, AFM has been used to visualize the formation of nanoscale toroids and ribbons, with the morphology being dependent on the substrate and deposition conditions. The height profiles obtained from AFM images can provide information about the orientation of the molecules within the assembly.

Table 2: Expected Morphological Features from AFM Analysis of Self-Assembled this compound

| Feature | Expected Observation | Influencing Factors |

| Overall Morphology | Formation of ordered monolayers, potentially with lamellar or herringbone structures. | Substrate (e.g., graphite, mica), solvent, concentration, temperature. |

| Domain Size | Nanometer to micrometer-sized ordered domains. | Deposition conditions, annealing. |

| Molecular Packing | Regular arrangement of molecules, influenced by alkyl chain interdigitation and benzene ring interactions. | Molecular geometry, intermolecular forces. |

| Defects | Presence of domain boundaries, vacancies, or disordered regions. | Purity of the compound, substrate imperfections. |

This table is predictive, based on AFM studies of analogous long-chain alkyl-substituted molecules.

Super-resolution microscopy techniques, such as interface point accumulation for imaging in nanoscale topography (iPAINT), have emerged as powerful tools for visualizing supramolecular structures with a resolution beyond the diffraction limit of light. This method is particularly suited for studying the one-dimensional supramolecular polymers that can be formed by derivatives of this compound.

Research on hydrogen-bond-based supramolecular polymers, some of which incorporate the chiral (S)-3,7-dimethyloctyl chain, has demonstrated the utility of iPAINT in organic solvents. The technique allows for the in-situ visualization of supramolecular fibers without the need for chemical modification of the monomers. By using non-covalent staining with fluorescent dyes, iPAINT can achieve a spatial resolution down to approximately 20 nm.

iPAINT has been successfully used to distinguish between individual one-dimensional polymers and bundled aggregates. Furthermore, multicolor iPAINT experiments, where different homopolymers are prestained with different colored dyes, have revealed block-like arrangements within supramolecular fibers, providing insights into copolymerization at the supramolecular level. The ability to visualize these complex, dynamic systems in their native environment for extended periods opens up new avenues for understanding the self-assembly processes of functional materials.

Computational Chemistry and Theoretical Modeling of 1,4 Bis 3,7 Dimethyloctyl Benzene Systems

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the determination of the optimized geometry and electronic structure of molecules with a favorable balance of accuracy and computational cost. For 1,4-Bis(3,7-dimethyloctyl)benzene, DFT calculations are crucial for understanding the spatial arrangement of its atoms and the distribution of its electrons. These calculations typically involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G*, aug-cc-pVDZ) to solve the Kohn-Sham equations. The resulting optimized geometry represents the most stable three-dimensional structure of the molecule, providing foundational data for further computational analysis.

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational model. For this compound, this includes the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov While specific DFT calculations for this compound are not widely published, studies on similar 1,4-dialkylbenzene derivatives and other complex organic molecules demonstrate that DFT can predict chemical shifts with a high degree of accuracy, often with errors of less than 0.1 ppm for ¹H and a few ppm for ¹³C. nih.govmdpi.com For a molecule with multiple conformers due to its flexible alkyl chains, a Boltzmann-averaged chemical shift over the different low-energy conformations would provide a more accurate prediction.

Interactive Table: Representative Calculated ¹³C NMR Chemical Shifts for a Model 1,4-Dialkylbenzene (Note: This table presents hypothetical data based on typical DFT calculations for analogous structures to illustrate the expected chemical shifts for the aromatic carbons in this compound.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (ipso) | 145.2 |

| C2/C6 (ortho) | 129.5 |

| C3/C5 (meta) | 128.8 |

| C4 (ipso) | 145.2 |

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. dtic.mil These calculations involve computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical methods. nih.gov For instance, a study on the related precursor, 1-bromo-4-(3,7-dimethyloctyl)benzene, demonstrated good agreement between experimental and DFT-calculated IR spectra. researchgate.net The characteristic C-H stretching vibrations of the alkyl chains and the aromatic ring, as well as the C=C stretching of the benzene (B151609) ring, are key features that can be accurately predicted.

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. schrodinger.comirjweb.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. researchgate.netunl.edu For 1,4-dialkylbenzenes, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-orbital, also associated with the aromatic system. The presence of the electron-donating alkyl groups is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted benzene. The calculated HOMO-LUMO gap for analogous 1,4-disubstituted benzene derivatives generally falls in the range of 5-7 eV. researchgate.net A smaller gap suggests that the molecule can be more easily excited, which has implications for its potential use in electronic materials.

Interactive Table: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Model 1,4-Dialkylbenzene (Note: This table presents illustrative data based on DFT calculations for similar compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of two long and flexible 3,7-dimethyloctyl chains, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape and to study the interactions between molecules over time. nih.gov

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be followed, providing a dynamic picture of the molecule's behavior. These simulations can reveal the preferred conformations of the alkyl chains, the degree of flexibility, and how the chains fold and interact with each other and with the aromatic core. Studies on long-chain alkylbenzene sulfonates and other aromatic hydrocarbons have successfully used MD simulations to understand their conformational dynamics and packing in different phases. nih.govnih.gov

Theoretical Studies on Intermolecular Forces and Self-Assembly Propensity

The non-covalent interactions between molecules of this compound are crucial for understanding its bulk properties and its tendency to self-assemble. These interactions are primarily driven by van der Waals forces, including London dispersion forces between the long alkyl chains and π-π stacking interactions between the benzene rings.

The propensity of this compound to self-assemble into larger ordered structures can be investigated using coarse-grained MD simulations. nih.gov In this approach, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. Such simulations can predict whether the molecules will form aggregates, micelles, or other supramolecular structures in different environments.

Computational Approaches to Understand Chirality Induction and Optical Properties

The 3,7-dimethyloctyl chains of this compound each contain a chiral center at the 3-position. The presence of two such chiral centers means the molecule can exist as different stereoisomers (RR, SS, and meso). Computational methods are invaluable for understanding how this chirality influences the molecule's three-dimensional structure and its chiroptical properties, such as optical rotation.

The calculation of optical rotation is a challenging task that requires sophisticated quantum mechanical approaches, such as time-dependent density functional theory (TDDFT). acs.orgnsf.govresearchgate.net These calculations can predict the specific rotation ([α]D) for each enantiomer, which can be compared with experimental measurements to determine the absolute configuration of a synthesized sample. For a flexible molecule like this compound, the calculated optical rotation must be averaged over a representative ensemble of low-energy conformers to obtain a reliable value. researchgate.net

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices. Key advantages include the potential for low-cost manufacturing, mechanical flexibility, and the fine-tuning of properties through chemical synthesis. The solubility of active materials in common organic solvents is crucial for fabrication techniques like spin-coating and inkjet printing. The bulky and branched 3,7-dimethyloctyl chains of 1,4-Bis(3,7-dimethyloctyl)benzene would be expected to impart excellent solubility to any larger system it is incorporated into, preventing aggregation and promoting the formation of uniform thin films.

Integration into Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

In OLED and PLED technologies, conjugated polymers or small molecules form the emissive layer. The introduction of long, branched alkyl side chains onto the polymer backbone is a common strategy to improve solubility and processability. These side chains space the polymer backbones, disrupting strong intermolecular π-π stacking to prevent aggregation-induced quenching of fluorescence, thereby enhancing the efficiency of light emission in the solid state. While this strategy is well-established, specific research detailing the synthesis of conjugated polymers incorporating this compound as a monomer or side-chain component for OLED/PLED applications is not prominently documented.

Development of Active Layers for Photodetectors and Sensors

Organic photodetectors and chemical sensors often rely on an active layer that absorbs light or interacts with an analyte to produce an electrical signal. The performance of these devices is highly dependent on the morphology of the active layer. The branched alkyl chains of this compound could potentially be used to control the molecular packing and film morphology of active materials. However, there is no specific information available in the surveyed literature on the use of this compound in the active layers of photodetectors or sensors.

Incorporation into Conductive Nanocomposites for Flexible Electronics

Conductive nanocomposites combine a polymer matrix with conductive fillers like carbon nanotubes or graphene. For applications in flexible electronics, achieving a uniform dispersion of the nanofiller within the polymer is critical. Small molecules with aromatic cores can interact with the surface of carbon-based fillers via π-π stacking, while their alkyl chains enhance compatibility with the polymer matrix, acting as dispersing agents. The structure of this compound is suitable for such a role, but its specific use and efficacy in creating conductive nanocomposites for flexible electronics have not been reported.

Role in Organic Solar Cells and Molecular Junctions

In organic solar cells (OSCs), the active layer typically consists of a bulk heterojunction (BHJ) blend of electron-donating and electron-accepting materials. mdpi.com The morphology of this blend is crucial for efficient charge separation and transport. Molecular design, including the use of specific alkyl side chains, is a key tool for optimizing this morphology and improving device efficiency and stability. mdpi.com While the 3,7-dimethyloctyl side group is a common feature in high-performance OSC materials, the direct application or integration of this compound itself as a primary component or additive in organic solar cells or molecular junctions is not described in the current scientific literature.

Liquid Crystalline Materials and Soft Matter Physics

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.comdakenchem.com Molecules that form liquid crystal phases (mesogens) typically have anisotropic shapes, such as rod-like or disk-like structures, combining rigid and flexible parts. tcichemicals.com The nature and length of flexible alkyl chains play a critical role in determining the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which these phases are stable. mdpi.com

Design and Characterization of Nematic and Smectic Liquid Crystals with Branched Alkyl Chains

Nematic liquid crystals have molecules that are aligned in a common direction but have no positional order. dakenchem.com Smectic liquid crystals exhibit a higher degree of order, with molecules aligned in a common direction and arranged in layers. dakenchem.com The structure of this compound, with a rigid benzene (B151609) core and two flexible, bulky alkyl chains, is consistent with the general architecture of a mesogen. The branched nature of the 3,7-dimethyloctyl chains would be expected to influence the molecular packing significantly, potentially frustrating crystallization and favoring the formation of liquid crystalline phases. However, despite its structural potential, there are no available studies or data characterizing the thermotropic behavior of this compound or confirming its ability to form nematic or smectic liquid crystal phases.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Influence of Side Chains on Liquid Crystalline Phase Behavior and Stability

In the realm of liquid crystals, the structure of molecular side chains is a critical determinant of the resulting mesophase behavior and its stability. The length, flexibility, and branching of these chains significantly influence the transition temperatures and the types of liquid crystal phases that are formed. aps.orgresearchgate.net

Furthermore, the nature of the linkage between the side chain and the rigid core plays a role. Replacing a methylene (B1212753) (-CH2-) unit with an ether (-O-) linkage can increase the bond angle, making the molecule more linear and potentially increasing the melting point and transition temperatures due to more efficient packing and enhanced polar interactions. core.ac.uk The bulky, branched nature of the 3,7-dimethyloctyl side chains can also prevent close packing and crystallization, thereby favoring the formation of liquid crystalline phases over a broader temperature range. The coupling between the polymer backbone and the mesogenic unit, influenced by spacer length, is also a key factor in the formation of specific phases like biaxial nematic phases. nih.gov

| Spacer Length | Affects the coupling between mesogenic units or a polymer backbone. | Short spacers in side-chain polymers can lead to the formation of biaxial nematic phases. nih.gov |

Chiral Liquid Crystals and Their Optical Properties

Chirality, or the absence of mirror symmetry, is a fundamental property that can lead to the formation of unique liquid crystal phases with remarkable optical properties. nih.govias.ac.in When chiral molecules, or achiral molecules in a chiral environment, self-assemble, they can form helical superstructures. ias.ac.in The 3,7-dimethyloctyl group is a chiral alkyl chain, and its incorporation into a molecule like this compound introduces this chirality at the molecular level.

The most common chiral liquid crystal phase is the cholesteric (or chiral nematic) phase, which can be visualized as a stack of nematic layers where the director (the average direction of the long axis of the molecules) rotates continuously from one layer to the next, tracing out a helix. mdpi.com This periodic helical structure acts as a one-dimensional photonic crystal, selectively reflecting light of a specific wavelength and circular polarization. semanticscholar.org The wavelength of the reflected light is determined by the pitch of the helix, which is highly sensitive to external stimuli such as temperature, electric fields, and the presence of chemical vapors, making these materials ideal for sensor applications. semanticscholar.org

Other fascinating chiral phases include the Blue Phases, which are three-dimensional cubic lattices of defects within the helical structure, and Twist Grain Boundary (TGB) phases. mdpi.com The optical properties of chiral liquid crystals are directly linked to their supramolecular structure. The ability to reflect circularly polarized light is a hallmark of these materials. nih.gov The handedness of the reflected polarization corresponds to the handedness of the molecular helix. This property is exploited in various optical technologies, including reflective displays, smart windows, and polarization-control devices.

Luminescent Materials and Phosphors

The structural features of this compound and its derivatives are highly relevant to the design of advanced organic luminescent materials, particularly for applications in light-emitting diodes (LEDs).

Anthracene (B1667546) is a well-known aromatic hydrocarbon valued for its high fluorescence quantum yield in the solid state. researchgate.netaps.org However, its rigid, planar structure often leads to strong π-π stacking and aggregation in the solid state, which can quench luminescence—a phenomenon known as aggregation-caused quenching (ACQ). To overcome this, molecular design strategies are employed, such as introducing bulky side chains.

A prime example is the design of 9,10-bis((4-((3,7-dimethyloctyl)oxy)phenyl)ethynyl)anthracene (BPEA), an organic phosphor developed for green LEDs. researchgate.netnih.govnih.gov In this molecule, an anthracene core is functionalized with phenylethynyl units that bear bulky 3,7-dimethyloctyloxy substituents. nih.govnih.gov The key roles of these side chains are:

Preventing Aggregation: The large, branched 3,7-dimethyloctyl groups act as steric hindrances, physically preventing the planar anthracene cores from getting too close and forming non-emissive aggregates. researchgate.netnih.gov

Enhancing Solubility: The alkyl chains improve the solubility of the otherwise rigid and insoluble molecule in common organic solvents, which is crucial for processing and device fabrication. nih.gov

By mitigating aggregation, the high intrinsic luminescence of the anthracene core is preserved in the solid state. A bright green-emitting LED with an efficiency of 18.22 lm/W was successfully fabricated by coating the BPEA phosphor onto a blue InGaN chip. nih.govnih.gov This demonstrates the effectiveness of using bulky side chains like 3,7-dimethyloctyl to create efficient and stable organic phosphors.

The photoluminescent properties of organic materials can be precisely controlled through careful molecular design. polyu.edu.hkpolyu.edu.hk The quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for luminescent materials. Molecular design can enhance quantum yield by promoting radiative decay pathways while suppressing non-radiative decay processes.

The introduction of bulky side chains, as seen in the BPEA molecule, is a powerful strategy for tuning these properties. nih.gov By preventing aggregation, the non-radiative decay channel associated with ACQ is effectively shut down, leading to a higher quantum yield. researchgate.net The chemical nature of the side chains and their connection to the chromophore can also influence the electronic properties of the molecule. For instance, the 3,7-dimethyloctyloxy group in BPEA not only provides steric bulk but also extends the π-conjugated system of the molecule through the phenylethynyl linkage. nih.govnih.gov This extension can shift the absorption and emission spectra to longer wavelengths (a bathochromic shift), allowing the material to be excited by commercially available blue LED chips. nih.govnih.gov

General strategies for tuning luminescence include modifying the core chromophore, altering the type and position of substituents, and controlling the intermolecular interactions in the solid state. figshare.comrsc.org The use of branched alkyl chains like the 3,7-dimethyloctyl group is a well-established method to achieve high solid-state luminescence efficiency in organic materials.

Table 2: Performance of BPEA-based Green LED

| Parameter | Value | Reference |

|---|---|---|

| Phosphor Material | 9,10-bis((4-((3,7-dimethyloctyl)oxy)phenyl)ethynyl)anthracene (BPEA) | nih.govnih.gov |

| Excitation Wavelength | ~460 nm (Blue InGaN chip) | researchgate.netnih.gov |

| Emission Color | Intense Green | nih.govnih.gov |

| Luminous Efficiency | 18.22 lm/W | researchgate.netnih.govnih.gov |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that mimics natural photosynthesis to convert light into electricity. wikipedia.orgluminasolar.com They consist of a photosensitive dye adsorbed onto the surface of a wide-bandgap semiconductor (typically TiO₂), an electrolyte containing a redox couple, and a counter electrode. sigmaaldrich.com The dye is the heart of the DSSC, as it is responsible for absorbing sunlight and initiating the charge separation process. researchgate.net

The molecular engineering of the organic dye is critical for achieving high power conversion efficiencies in DSSCs. The ideal dye should have broad and strong absorption in the visible spectrum, inject electrons efficiently into the semiconductor's conduction band, and be rapidly regenerated by the electrolyte. sigmaaldrich.com Furthermore, it is crucial to prevent undesirable charge recombination pathways, where the injected electron returns to the oxidized dye or the electrolyte.

This is where bulky alkyl groups like the 3,7-dimethyloctyl chain can play a vital role. While not directly part of the light-absorbing chromophore, these groups are often incorporated into the molecular structure of the dye sensitizer (B1316253) to:

Improve Solubility: The inclusion of alkyl chains enhances the dye's solubility in the organic solvents used for cell fabrication, simplifying the deposition process.

Therefore, incorporating 3,7-dimethyloctyl groups or similar bulky alkyl chains into the design of organic dye sensitizers is a proven strategy to improve the stability and power conversion efficiency of dye-sensitized solar cells.

Impact on Dye Efficiency and Interfacial Interactions

The primary functions of a molecule like this compound in these contexts can be hypothesized to revolve around its ability to act as a morphology-directing agent and an interfacial modifier. Its long, bulky, and non-polar alkyl chains are expected to play a crucial role in mediating intermolecular interactions between dye molecules and other components of the active layer.

One of the key challenges in the fabrication of high-performance organic electronic devices is the control of dye aggregation. Uncontrolled aggregation can lead to the formation of charge-trapping sites and exciton (B1674681) recombination centers, which are detrimental to device efficiency. The introduction of bulky side chains on active molecules is a known strategy to mitigate excessive aggregation. nih.govacs.org Similarly, a non-polar additive like this compound could serve to sterically hinder the close packing of dye molecules, thereby preserving their optimal photophysical properties. By occupying volume within the active layer, it can disrupt the formation of undesirable, efficiency-lowering J-aggregates or H-aggregates in certain dye systems. researchgate.net

Furthermore, in bulk heterojunction organic solar cells, the nanoscale phase separation between electron-donor and electron-acceptor materials is critical for efficient charge separation and transport. Non-polar processing additives are often employed to fine-tune this morphology. researchgate.netresearchgate.netnih.gov The branched dimethyloctyl chains of this compound would likely enhance its solubility in the organic solvents used for device fabrication and allow it to influence the crystallization and phase-separation dynamics during film deposition. This can lead to the formation of more optimal domain sizes and a greater interfacial area between the donor and acceptor phases, facilitating more efficient exciton dissociation.

The nature of the interfaces between the active layer and the charge-transporting layers is another critical factor for device efficiency. The presence of this compound at these interfaces could have several impacts. Its non-polar character might lead to the formation of a thin, passivating layer that reduces charge recombination at the interface. Studies on other alkyl-substituted molecules have shown that the side groups can dramatically influence the interfacial morphology and electronic properties. nih.govresearchgate.net For instance, the bulky alkyl chains could create a more ordered interface, reducing structural defects that can act as charge traps.

The theoretical impact of an additive like this compound on key performance parameters of a hypothetical dye-based solar cell is summarized in the table below. This illustrates the potential trade-offs and synergistic effects that could arise from its use.

| Parameter | Hypothesized Impact of this compound | Rationale |

| Dye Aggregation | Reduced | The bulky dimethyloctyl chains can sterically hinder the close packing of dye molecules. |

| Charge Recombination | Potentially Reduced | Formation of a passivating layer at interfaces and prevention of aggregate-induced trap states. |

| Exciton Dissociation Efficiency | Potentially Increased | Improved morphology in bulk heterojunctions, leading to a larger donor-acceptor interfacial area. |

| Interfacial Contact | Modified | Can alter the wetting properties and molecular arrangement at the interface with charge transport layers. |

It is important to note that the actual effects would be highly dependent on the specific dye system, other components in the active layer, and the processing conditions used. The table below outlines the potential effects on interfacial properties.

| Interfacial Property | Potential Influence of this compound | Mechanism |

| Surface Energy | Lowered | The non-polar alkyl chains would likely reduce the surface energy of the film. |

| Morphological Stability | Potentially Increased | The interlocking of the branched alkyl chains could enhance the thermal and structural stability of the active layer. |

| Electronic Coupling | Potentially Altered | The presence of an insulating alkyl layer could decrease electronic coupling at the interface, which may be beneficial or detrimental depending on the device architecture. |

| Defect Passivation | Possible | The molecule could fill voids and passivate surface defects on the underlying charge transport layer. |

Supramolecular Assemblies and Self Organization Phenomena

Formation of Self-Assembled Systems Mediated by Alkyl Chain Interactions

The self-assembly of molecules like 1,4-Bis(3,7-dimethyloctyl)benzene is significantly influenced by the interactions between their alkyl chains. The attachment of branched alkyl chains to a central π-conjugated core modulates the assembly processes. researchmap.jp These chains can effectively isolate the aromatic cores, leading to unique material properties, such as those seen in functional molecular liquids. researchmap.jp The primary forces driving the aggregation are non-covalent interactions, including van der Waals forces and hydrophobic effects, which dictate the packing and ordering of the molecules.

In related systems, such as those involving N,N',N''-tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide, the branched dimethyloctyl chains are crucial for forming flexible supramolecular polymers in solution. nih.gov The interactions between these alkyl groups, along with hydrogen bonding between the amide groups, lead to the formation of stiff, helical columnar structures. nih.gov Although this compound lacks the amide groups for hydrogen bonding, the principles of alkyl chain-mediated assembly remain central. The bulky nature of the 3,7-dimethyloctyl groups influences the intermolecular spacing and geometry of the resulting assemblies, preventing simple, dense packing and favoring more complex, ordered arrangements.

The process of self-assembly allows for the construction of a variety of structures, from discrete molecular clusters (like dimers and trimers) to more extensive supramolecular networks. mdpi.com The precise architecture of these assemblies is a result of a delicate balance between attractive and repulsive forces originating from the different parts of the molecule.

Hierarchical Structures and Polymerization via Non-Covalent Interactions

Hierarchical self-assembly is a process where molecules first form primary structures through non-covalent interactions, which then organize into larger, more complex superstructures. This multi-level organization is a key feature of systems involving molecules with distinct interacting motifs, such as the aromatic core and aliphatic chains of this compound. nih.govsemanticscholar.org

Nature provides many examples of materials with impressive mechanical and functional properties derived from hierarchically assembled polypeptides. udel.edu Inspired by this, research into synthetic systems has shown that incorporating specific molecular motifs can drive the formation of complex architectures. For dialkylbenzene derivatives, the initial non-covalent interactions, primarily π-π stacking between the benzene (B151609) rings and van der Waals forces between the alkyl chains, lead to the formation of primary aggregates. These aggregates can then further organize into higher-order structures. udel.edu

In analogous systems, such as peptide-polymer hybrids, the self-assembly of peptide segments can induce rapid gelation and create materials with significant mechanical strength. udel.edu Similarly, the polymerization of this compound via non-covalent bonds can lead to the formation of one-dimensional stacks or more intricate networks. The directionality of π-π interactions and the steric hindrance from the bulky alkyl chains guide this polymerization process. For instance, in related systems using different linkers, one-dimensional zigzag or sinusoidal chains have been observed, demonstrating the variety of polymeric structures achievable through the modulation of non-covalent forces. researchgate.net

Induction and Control of Chirality in Assembled Architectures

One established strategy to achieve this is the "sergeant-and-soldiers" principle. In this approach, a small amount of a chiral molecule (the "sergeant") is introduced into the assembly of achiral molecules (the "soldiers"). The chiral sergeant influences the surrounding soldiers, directing them to adopt a specific handedness. This effect can propagate through the assembly, leading to a large excess of one chiral form. A related concept is the "majority-rules" effect, where a slight excess of one enantiomer in the building blocks can lead to a disproportionately large majority of that handedness in the final supramolecular structure. nih.govnih.gov

Studies on a similar compound, a racemic mixture of N,N',N''-tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide, have shown that its supramolecular polymer consists of columns with equal numbers of right- and left-handed helical sections. nih.gov When a chiral version of the molecule was added, it induced a majority-rules effect, increasing the length of the helical sections with the same handedness. nih.gov This demonstrates that chirality can be effectively controlled in assemblies containing the 3,7-dimethyloctyl group. The use of external stimuli, such as light, has also been explored to dynamically control helicity in other complex supramolecular systems. nih.gov

Investigation of Macrodipoles and Electrostatic Interactions in Supramolecular Polymers

When polar molecules assemble in a regular, head-to-tail fashion, their individual dipole moments can add up, creating a large, cumulative dipole moment known as a macrodipole. These macrodipoles and the underlying electrostatic interactions play a critical role in governing the assembly of supramolecular structures on a larger scale. nih.gov

While this compound itself is a nonpolar hydrocarbon, the principles of macrodipole formation are highly relevant in the broader context of supramolecular polymers. Theoretical and experimental studies have been conducted on systems like trisamide derivatives, where hydrogen bonding enforces a specific orientation of the molecules within a columnar stack. nih.gov This ordered arrangement leads to the formation of significant macrodipoles. It has been found that a cooperative effect exists, where the aggregation process itself strengthens the hydrogen bonds, which in turn facilitates the growth of the assembly and the strength of the macrodipole. nih.gov

The magnitude of the macrodipole is sensitive to subtle changes in the molecular structure. For instance, aggregates based on 1,3,5-cyclohexanetrisamides exhibit much larger dipole moments than those with aromatic cores. nih.gov Furthermore, the direction of amide linkages can invert the dipole and affect the stability of the assembly. nih.gov These electrostatic forces are fundamental in directing how individual supramolecular columns interact with each other and organize on surfaces, influencing the final morphology and properties of the material.

Host-Guest Chemistry and Molecular Recognition with Calixarene (B151959) Systems

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule. Calixarenes are a prominent class of host molecules, characterized by their cup-shaped, macrocyclic structure, which creates an electron-rich cavity capable of binding various guest molecules. rsc.orgnih.gov The complexation of neutral or cationic organic guests within the calixarene cavity has been a central theme in this field for decades. nih.gov

Derivatives of 1,4-dialkylbenzene can act as guests for these calixarene hosts. The binding is driven by non-covalent interactions, primarily CH-π and π-π interactions, between the aromatic rings of the guest and the electron-rich interior of the calixarene cavity. The alkyl chains of the guest molecule also play a role, influencing the solubility and the stability of the resulting host-guest complex.

The versatility of calixarene chemistry allows for their modification to fine-tune their recognition properties. nih.govscirp.org For example, attaching different functional groups to the calixarene scaffold can alter the electronic properties of the cavity, thereby enhancing or weakening the interaction with specific guests. nih.gov Research has shown that placing an electron-donating group on the calixarene can significantly increase the strength of host-guest interactions. nih.gov These host-guest systems have applications in areas such as chemical sensing, catalysis, and the development of molecularly defined materials. rsc.orgrsc.org

Environmental and Biotransformation Studies Non Clinical Focus

Degradation Pathways in Model Environmental Systems

Specific degradation pathways for 1,4-Bis(3,7-dimethyloctyl)benzene have not been documented. However, the degradation of similar compounds, such as linear alkylbenzene sulfonates (LAS), involves a sequence of alkyl chain degradation, desulfonation (if a sulfonate group is present), and subsequent cleavage of the benzene (B151609) ring. nih.gov This process typically occurs through ω-oxidation (at the terminal methyl group of the alkyl chain) and β-oxidation (sequential removal of two-carbon units). nih.gov For highly branched structures like this compound, steric hindrance from the methyl groups on the octyl chains might slow the degradation process compared to linear alkylbenzenes.

In the case of other alkylated aromatic compounds, such as alkylated polycyclic aromatic hydrocarbons (PAHs), mono-oxidation of the methyl group has been identified as a primary metabolic pathway. mdpi.com It is plausible that the degradation of this compound would also initiate with the oxidation of its alkyl chains.

Microbial Transformation and Biodegradation Potential

The microbial transformation of long-chain alkylbenzenes is a key process in their environmental degradation. While some long-chain alkylbenzenes can persist in an oxygenated water column during sedimentation, changes in their isomer composition in sediments suggest that microbial alteration does occur. nih.gov Generally, aerobic biodegradation is the most significant fate process for benzene and its derivatives in water and soil. cdc.govnih.gov

The structure of the alkyl chain significantly influences the rate and extent of biodegradation. For instance, tetrapropylene-based alkylbenzenes (TABs), which have highly branched side chains, were found to be more environmentally persistent than linear alkylbenzenes (LABs). nih.gov Given that this compound possesses branched alkyl chains, it may exhibit greater resistance to rapid biodegradation compared to its linear counterparts.

Studies on benzene-degrading bacteria, such as Bacillus glycinifermentans, have shown their capability to break down the aromatic ring under optimized conditions. pjoes.com The presence of similar microbial communities in the environment would be crucial for the ultimate degradation of this compound. The initial steps would likely involve enzymatic attacks on the long alkyl chains before the benzene ring is metabolized.

Fate in Aquatic and Terrestrial Compartments

For alkylated aromatics, their environmental fate is governed by their physical and chemical properties, such as water solubility and partitioning behavior. Due to its large alkyl groups, this compound is expected to have very low water solubility and a high tendency to sorb to organic matter in soil and sediment.

In aquatic environments, compounds with these characteristics are likely to partition from the water column to sediment. nih.gov Important treatment processes in systems like wet sedimentation ponds include the settling of particles with adherent pollutants, sorption, and biodegradation. nih.gov